Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its antimicrobial properties.
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Exhibits similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N4O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-5-7-13-16(18(24)27-6-2)17(23-19(22-13)20-11-21-23)12-8-9-14(25-3)15(10-12)26-4/h8-11,17H,5-7H2,1-4H3,(H,20,21,22) |
InChI Key |
CLZAEDVUQWTPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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